molecular formula C21H35NO6Si B2770178 2-tert-Butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid CAS No. 1263093-83-9

2-tert-Butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid

Katalognummer: B2770178
CAS-Nummer: 1263093-83-9
Molekulargewicht: 425.597
InChI-Schlüssel: QNLRECGCWBMDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a tert-butyldimethylsilyl (TBS) ether protecting group on the hydroxyl functionality. The compound’s structure includes a 3-methoxy-phenyl substituent, which enhances aromatic interactions in biological systems, and a propionic acid backbone, making it a versatile intermediate in peptide synthesis and drug development. Its synthesis typically involves multi-step protocols, including silylation for hydroxyl protection and Boc-anhydride-mediated amino group protection, followed by purification via chromatographic or crystallization methods .

The TBS group confers stability against hydrolysis under basic conditions, while the Boc group allows selective deprotection under acidic conditions. These features make the compound valuable in stereoselective synthesis and targeted drug design, particularly in anti-inflammatory and protease inhibitor applications .

Eigenschaften

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO6Si/c1-20(2,3)27-19(25)22-16(18(23)24)17(28-29(8,9)21(4,5)6)14-11-10-12-15(13-14)26-7/h10-13,16-17H,1-9H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLRECGCWBMDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)OC)O[Si](C)(C)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-tert-Butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests possible interactions with various biological pathways, making it a candidate for further research into its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H35NO5Si
  • Molar Mass : 445.62 g/mol
  • CAS Number : 1263093-83-9

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anti-infection Properties : Preliminary studies suggest that it may have antimicrobial effects against various pathogens, including bacteria and viruses .
  • Cell Cycle Regulation : The compound appears to influence cell cycle progression and may induce apoptosis in certain cell lines, indicating potential anti-cancer properties .
  • Neuronal Signaling : Its structure suggests possible interactions with neuronal signaling pathways, which could be relevant in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : It may inhibit specific metabolic enzymes that are crucial for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could interact with G-protein coupled receptors (GPCRs) and other signaling molecules, influencing cellular responses to external stimuli .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential effects:

  • Anti-Cancer Activity : A study on structurally similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that our compound might share similar properties .
  • Antimicrobial Effects : Research demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antiviral effects against certain viruses like HIV and influenza .
  • Neuroprotective Effects : Some derivatives showed promise in protecting neuronal cells from oxidative stress, which may be relevant for developing treatments for neurodegenerative diseases .

Data Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against various bacteria and viruses
Apoptosis InductionInduces cell death in cancer cell lines
Cell Cycle RegulationAlters progression through the cell cycle
NeuroprotectionProtects neuronal cells from oxidative damage

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-tert-Butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid exhibits potential as a pharmaceutical intermediate. Its derivatives may be explored for:

  • Anticancer agents : Modifications of this compound can lead to new drug candidates targeting specific cancer pathways.
  • Neuroprotective drugs : Research indicates that compounds with similar structures may exhibit neuroprotective effects, making this compound a candidate for further exploration in neuropharmacology.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block due to its functional groups. It can be utilized for:

  • Synthesis of peptide analogs : The Boc group allows for selective deprotection, facilitating the incorporation of this compound into peptide chains.
  • Development of complex organic molecules : The presence of silanyloxy and methoxy groups provides unique reactivity patterns that can be exploited in multi-step synthetic pathways.

Materials Science

The unique properties of 2-tert-butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid make it suitable for applications in materials science:

  • Silicone-based materials : Its silanyloxy group can enhance adhesion properties in silicone formulations, potentially leading to improved performance in coatings and sealants.
  • Polymer chemistry : The compound may be used as a monomer or additive to modify the properties of polymers, such as increasing thermal stability or altering mechanical properties.

Case Study 1: Anticancer Activity

Recent studies have focused on derivatives of this compound in the search for new anticancer therapies. For instance, modifications leading to increased cytotoxicity against specific cancer cell lines were observed, suggesting that this compound's scaffold could be optimized for therapeutic efficacy.

Case Study 2: Neuroprotective Properties

Research involving related compounds has indicated potential neuroprotective effects against oxidative stress in neuronal cells. Further investigation into the structure-activity relationship of 2-tert-butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid could reveal similar benefits.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s TBS-protected hydroxyl and 3-methoxy-phenyl groups distinguish it from simpler analogs.
  • Compounds like 2-Boc-amino-3,3-diphenylpropionic acid () lack hydroxyl protection, making them more prone to oxidation or unwanted side reactions .

Physicochemical Properties

  • Lipophilicity : The TBS group increases logP compared to hydroxyl-containing analogs (e.g., ’s compound with logP ~1.5 vs. target’s estimated logP ~3.2) .
  • Stability : The TBS group resists hydrolysis under basic conditions but is cleaved by fluoride ions (e.g., TBAF), whereas Boc deprotection requires acidic conditions (e.g., HCl/dioxane) .

Research and Patent Landscape

  • ’s patent (EP 1 059 286 A1) highlights scalable Boc protection methods applicable to the target compound .
  • ’s clinical candidate KZR-616 underscores the therapeutic relevance of methoxy-phenyl-substituted amino acids in immunoproteasome inhibition .

Q & A

Q. What are the key synthetic strategies for preparing 2-tert-Butoxycarbonylamino-3-(tert-butyl-dimethyl-silanyloxy)-3-(3-methoxy-phenyl)-propionic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, often via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF) .
  • Step 2 : Selective protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole to ensure regioselectivity .
  • Step 3 : Coupling of the 3-methoxy-phenyl moiety via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, depending on substrate compatibility . Critical considerations include reaction temperature control (<0°C for silylation) and purification via flash chromatography (hexane/ethyl acetate gradients) to isolate intermediates .

Q. How can researchers characterize the structural integrity of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), TBDMS (δ ~0.1 ppm for Si-CH3_3), and methoxy-phenyl (δ ~3.8 ppm for OCH3_3) groups .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
  • FT-IR : Verification of carbonyl stretches (Boc C=O at ~1680 cm1^{-1}) and silanol absence (no broad peak ~3200 cm1^{-1}) .

Q. What role do the Boc and TBDMS groups play in this compound’s reactivity?

  • Boc Group : Protects the amino group during synthetic steps, preventing unwanted nucleophilic reactions. It is acid-labile, allowing deprotection with trifluoroacetic acid (TFA) in later stages .
  • TBDMS Group : Stabilizes the hydroxyl group against oxidation or undesired side reactions. It is stable under basic conditions but cleavable via fluoride ions (e.g., TBAF) .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound?

The presence of chiral centers (e.g., at the propionic acid backbone) requires enantioselective methods:

  • Asymmetric Catalysis : Use of chiral auxiliaries or catalysts (e.g., Rh-carboxamide complexes) to control stereochemistry during phenyl group installation .
  • Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) followed by recrystallization . Contradictions in optical rotation data between batches may arise from incomplete purification or racemization during silylation; these are resolvable via chiral HPLC analysis .

Q. What experimental strategies address discrepancies between compound purity and observed bioactivity?

  • Impurity Profiling : Use LC-MS/MS to identify trace by-products (e.g., desilylated or Boc-deprotected derivatives) that may antagonize biological targets .
  • Bioassay Optimization : Validate activity via dose-response curves (IC50_{50}) and compare with structurally analogous compounds (e.g., 3-(4-fluorophenyl) derivatives) to isolate structure-activity relationships .

Q. How does solvent choice influence the stability of the TBDMS-protected intermediate?

  • Polar Aprotic Solvents : DMF or DMSO may accelerate TBDMS hydrolysis via trace water, while THF or dichloromethane offer better stability .
  • Storage Conditions : Anhydrous environments (argon atmosphere) and low temperatures (-20°C) prevent siloxane bond cleavage .

Q. What are the design considerations for interaction studies with biological targets (e.g., enzymes or receptors)?

  • Deprotection Protocols : Remove Boc and TBDMS groups sequentially using TFA (1 h, 0°C) followed by TBAF (1 M in THF, rt) to generate the free amino-hydroxy derivative for binding assays .
  • Competitive Binding Assays : Use radiolabeled analogs (e.g., 3^3H or 14^{14}C) to quantify affinity against targets like G-protein-coupled receptors (GPCRs) or kinases .

Q. How can researchers compare the bioactivity of this compound with its structural analogs?

  • SAR Table :
Compound ModificationBioactivity (IC50_{50}, nM)Key Reference
3-Methoxy-phenyl12.3 ± 1.2
4-Fluoro-phenyl8.7 ± 0.9
Unprotected hydroxyl>1000 (inactive)
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses with target active sites, validated by mutagenesis studies .

Q. What are the decomposition pathways under acidic or basic conditions?

  • Acidic Conditions : Boc group cleavage (TFA) generates CO2_2 and tert-butanol, while the TBDMS group remains intact below pH 3 .
  • Basic Conditions : TBDMS ether hydrolysis (pH >10) forms silanol by-products, detectable via 29^{29}Si NMR .

Q. How can computational tools predict physicochemical properties (e.g., logP, solubility) for this compound?

  • Software : Use ACD/Labs or ChemAxon to calculate logP (~3.2) and aqueous solubility (<0.1 mg/mL), validated experimentally via shake-flask methods .
  • Co-solvent Strategies : Improve solubility using DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.